1-Chloro-5-fluoronaphthalene physicochemical properties data
1-Chloro-5-fluoronaphthalene physicochemical properties data
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoronaphthalene
Authored by a Senior Application Scientist
Foreword: This guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-5-fluoronaphthalene. As a substituted aromatic hydrocarbon, understanding its fundamental characteristics is paramount for its application in research, particularly in the fields of materials science, medicinal chemistry, and organic synthesis. This document is structured to provide not only the empirical data but also the underlying scientific principles and the experimental methodologies required to validate these properties, ensuring a self-validating framework for researchers, scientists, and drug development professionals. While specific experimental data for 1-Chloro-5-fluoronaphthalene is sparse in publicly available literature, this guide will leverage data from its close structural isomer, 1-chloro-4-fluoronaphthalene, and other related naphthalene derivatives to illustrate the principles and analytical workflows.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical compound is to confirm its identity and structure. For 1-Chloro-5-fluoronaphthalene, this involves a combination of spectroscopic and analytical techniques.
-
Molecular Formula: C₁₀H₆ClF
-
Molecular Weight: 180.61 g/mol [1]
-
CAS Number: 319-67-5
-
Canonical SMILES: C1=CC=C2C(=C1)C(=CC=C2F)Cl
-
InChI Key: LVFMFXXIVHBEDF-UHFFFAOYSA-N[1]
-
Synonyms: 1-Fluoro-5-chloronaphthalene
The structural confirmation of 1-Chloro-5-fluoronaphthalene relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Summary of Physicochemical Properties
For ease of reference, the key physicochemical properties are summarized in the table below. It is important to note that where specific data for the 5-fluoro isomer is unavailable, data for the closely related 1-chloro-4-fluoronaphthalene (CAS 315-51-5) is provided as a reference, as their properties are expected to be similar.
| Property | Value / Description | Source |
| Physical Form | Solid | [1] |
| Appearance | Colorless to yellow liquid/solid | [2] |
| Melting Point | -13 °C (for 1-Fluoronaphthalene) | [2][3] |
| Boiling Point | 215 °C (for 1-Fluoronaphthalene) | [2][3] |
| Density | 1.1322 g/mL at 20 °C (for 1-Fluoronaphthalene) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, chloroform, and methanol. | [3][4][5] |
| Purity | Typically available at ≥95% | [1] |
In-Depth Analysis of Physicochemical Properties
Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For 1-Chloro-5-fluoronaphthalene, the presence of both chloro and fluoro substituents on the naphthalene ring influences its polarity and crystal packing, which in turn determine these phase transition temperatures. As a solid at room temperature, its melting point can be precisely determined using a capillary melting point apparatus. The boiling point, determined at a specific pressure, provides information about its volatility.
Solubility Profile
The principle of "like dissolves like" governs the solubility of 1-Chloro-5-fluoronaphthalene. As a halogenated aromatic hydrocarbon, it is nonpolar to weakly polar, rendering it insoluble in water but soluble in a range of organic solvents.[3][4] A thorough solubility analysis is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Density
The density of 1-Chloro-5-fluoronaphthalene is expected to be greater than that of water, a common characteristic of chlorinated aromatic compounds.[6] This property is important for process design, particularly in solvent extraction and separation procedures.
Experimental Protocols for Property Determination
To ensure scientific integrity, the following section details the standard operating procedures for determining the key physicochemical properties of 1-Chloro-5-fluoronaphthalene.
Melting Point Determination Workflow
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Below is a diagram illustrating the workflow for melting point determination.
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization Workflow
A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
Methodology:
-
¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed structural information.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. Characteristic absorption bands for aromatic C-H, C=C, C-Cl, and C-F bonds confirm the presence of these functional groups.
-
Mass Spectrometry (MS): The sample is analyzed by a mass spectrometer to determine its exact molecular weight and fragmentation pattern. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides a definitive confirmation of its presence.
The following diagram outlines the general workflow for spectroscopic analysis.
Caption: General Workflow for Spectroscopic Characterization.
Safety and Handling
Proper handling of 1-Chloro-5-fluoronaphthalene is essential to ensure laboratory safety. The following information is based on data for the closely related 1-chloro-4-fluoronaphthalene.
-
Hazard Pictogram: GHS07 (Exclamation mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store sealed in a dry, room temperature environment.[1]
Conclusion
This technical guide has detailed the key physicochemical properties of 1-Chloro-5-fluoronaphthalene, providing both the available data and the robust experimental workflows required for their determination. By grounding the data in established scientific principles and methodologies, this document serves as a valuable resource for researchers and professionals working with this and related halogenated aromatic compounds. The emphasis on self-validating protocols ensures that the information presented can be confidently applied and verified in a laboratory setting.
References
-
The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
C.P.A Chem Ltd. (2018, October 24). Safety Data Sheet. Retrieved from [Link]
-
PubChem. 1-Chloronaphthalene. Retrieved from [Link]
-
Scribd. Synthesis of 1-Chloronaphthalene. Retrieved from [Link]
-
CAS Common Chemistry. α-Hexachlorocyclohexane. Retrieved from [Link]
-
Wikipedia. 1-Fluoronaphthalene. Retrieved from [Link]
- Google Patents. Method for preparing 1-fluoronaphthalene.
-
Wikipedia. 1-Chloronaphthalene. Retrieved from [Link]
-
MySkinRecipes. 1-Chloro-5-fluoropentane. Retrieved from [Link]
-
Environmental Protection Agency. alpha-Hexachlorocyclohexane (alpha-HCH). Retrieved from [Link]
-
Cheméo. Chemical Properties of Naphthalene, 1-chloro-. Retrieved from [Link]
-
Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. Retrieved from [Link]
-
Chemsrc. δ-Hexachlorocyclohexane. Retrieved from [Link]
-
CDC Stacks. Toxicological Profile for Hexachlorocyclohexane (HCH). Retrieved from [Link]
-
University of Wisconsin - Madison. NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]
-
LookChem. ALPHA-HCH. Retrieved from [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
Sources
- 1. 1-CHloro-4-fluoronaphthalene | 315-51-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 4. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
